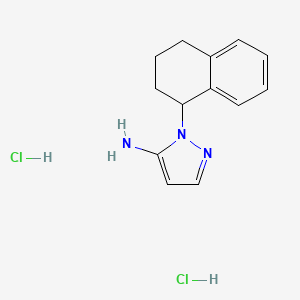![molecular formula C25H22N2O5 B2431319 3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one CAS No. 951983-46-3](/img/structure/B2431319.png)
3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodimerization and Thermal Behavior
A study by Kiskan and Yagcı (2007) explored a similar compound, focusing on its photodimerization capabilities and thermal behavior. They synthesized a monomer with benzoxazine and coumarin rings, showing that upon photolysis, it underwent dimerization. This process was analyzed using UV and NMR spectroscopy, while thermal behavior was investigated using differential scanning calorimetry and thermogravimetric analysis (Kiskan & Yagcı, 2007).
DNA-PK Inhibition and Anti-Platelet Activity
Ihmaid et al. (2012) synthesized new compounds, including 2-(pyridin-3-ylamino)-4H-(substituted) benz[e]-1,3-oxazin-4-ones, showing potential in DNA-dependent protein kinase (DNA-PK) inhibition and anti-platelet activity. The study provides valuable insights into the chemical structure and potential biological activities of similar compounds (Ihmaid et al., 2012).
Crystal Structure Analysis
De Souza et al. (2015) investigated the crystal structures of isomeric compounds related to 3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one. They focused on the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in these structures, providing insights into the structural properties of related compounds (De Souza et al., 2015).
Biogenetic Synthesis
Duong, Prager, and Were (1983) conducted a study on a related compound, focusing on its synthesis using a biogenetic-like approach. This research offers valuable information on synthetic methods that could potentially be applied to similar compounds (Duong, Prager, & Were, 1983).
Photophysical and Electrochemical Properties
Golla et al. (2020) synthesized new compounds including 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, examining their photophysical and electrochemical properties. This research is relevant to understanding the photophysical behavior of compounds with similar structures (Golla et al., 2020).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-22-6-3-17(12-23(22)30-2)19-11-18-4-5-21-20(24(18)32-25(19)28)14-27(15-31-21)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVNQWRLUBVMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2431236.png)
![7-chloro-N-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431238.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)
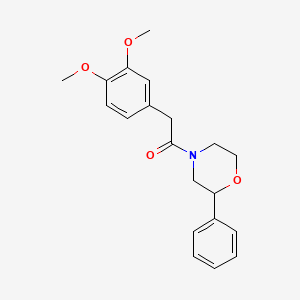
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)
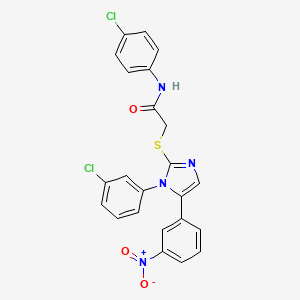
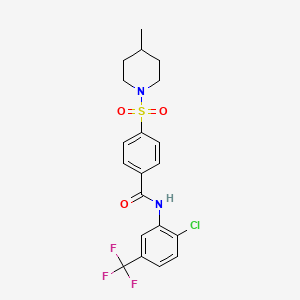
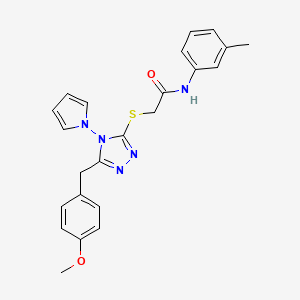
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2431250.png)

![(2E)-2-[1-[(2-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-cyano-N-naphthalen-1-ylacetamide](/img/structure/B2431256.png)
![3-(4-fluorophenyl)-2-phenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2431257.png)
